![molecular formula C22H22ClN5O4 B2445303 N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941891-12-9](/img/structure/B2445303.png)
N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O4 and its molecular weight is 455.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a compound of interest in the realm of synthetic chemistry and biological applications. Notably, its structural analogs and derivatives have been synthesized and studied for various biological activities:
Synthesis of Novel Heterocyclic Compounds for Pharmacological Applications:
- Researchers synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing promising COX inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, exhibiting notable in vitro anticancer and antibacterial activities (Berest et al., 2011).
Anticancer and Antimicrobial Potential:
- A series of N-aryl substituted phenyl acetamide analogs demonstrated inhibitory activity against cancer cell lines and antimicrobial properties (Kumar et al., 2019).
- Synthesized 8-susbtituted-3,4-dihydro-6-methyl-4- phenylimidazo(1,5-b)(1,2,4)triazin-2(8H)-one derivatives exhibited notable antimicrobial effects (Sawant, 2013).
- Certain 5,6-diaryl-1,2,4-triazine derivatives inhibited the COX enzyme, suggesting potential in designing anti-inflammatory drugs (Ertas et al., 2022).
- Derivatives incorporating a thiadiazole moiety were synthesized and assessed as insecticidal agents against the cotton leafworm, indicating agricultural applications (Fadda et al., 2017).
Cytotoxicity and Anticancer Activity:
- Substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments exhibited considerable cytotoxicity and anticancer activity, especially against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
- Novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione showed antitumor activity, particularly against LS180 cancer cells and were non-toxic to normal cell lines (Sztanke et al., 2007).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4/c1-2-32-17-9-7-16(8-10-17)26-11-12-27-20(30)21(31)28(25-22(26)27)14-19(29)24-13-15-5-3-4-6-18(15)23/h3-10H,2,11-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZNZJXHDOEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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